N,N'-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) diethyl ester 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) diethyl ester 2HCl is a complex organic compound that features a malonamic acid core with piperidinomethyl and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) diethyl ester 2HCl typically involves the following steps:
Formation of the Malonamic Acid Core: The malonamic acid core is synthesized through the reaction of diethyl malonate with an appropriate amine under basic conditions.
Introduction of Piperidinomethyl Groups: The piperidinomethyl groups are introduced via nucleophilic substitution reactions, where piperidine is reacted with an alkyl halide precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N,N’-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) diethyl ester 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidinomethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Carbonyl derivatives such as ketones and aldehydes.
Reduction: Alcohols and diols.
Substitution: Various substituted piperidinomethyl derivatives.
Scientific Research Applications
N,N’-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) diethyl ester 2HCl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) diethyl ester 2HCl involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Modifying Cellular Processes: Influencing cellular functions such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid used in similar synthetic applications.
Piperidine Derivatives: Compounds containing the piperidine ring, widely used in pharmaceuticals.
Malonamic Acid Derivatives: Compounds with similar malonamic acid cores but different substituents.
Properties
CAS No. |
97925-05-8 |
---|---|
Molecular Formula |
C27H48Cl2N4O7 |
Molecular Weight |
611.6 g/mol |
IUPAC Name |
ethyl 2-[[2-ethoxycarbonyl-2-(piperidin-1-ium-1-ylmethyl)butanoyl]carbamoylcarbamoyl]-2-(piperidin-1-ium-1-ylmethyl)butanoate;dichloride |
InChI |
InChI=1S/C27H46N4O7.2ClH/c1-5-26(23(34)37-7-3,19-30-15-11-9-12-16-30)21(32)28-25(36)29-22(33)27(6-2,24(35)38-8-4)20-31-17-13-10-14-18-31;;/h5-20H2,1-4H3,(H2,28,29,32,33,36);2*1H |
InChI Key |
DRFQHXIKJMWWBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C[NH+]1CCCCC1)(C(=O)NC(=O)NC(=O)C(CC)(C[NH+]2CCCCC2)C(=O)OCC)C(=O)OCC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.